molecular formula C8H5N3O B3388435 Pyrido[2,3-b]pyrazine-6-carbaldehyde CAS No. 874279-16-0

Pyrido[2,3-b]pyrazine-6-carbaldehyde

Cat. No.: B3388435
CAS No.: 874279-16-0
M. Wt: 159.14 g/mol
InChI Key: FQVPEJDAEZBQRA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-6-carbaldehyde is a versatile chemical building block based on the privileged pyridopyrazine scaffold, a structure of significant interest in medicinal chemistry and materials science. This compound is particularly valuable for constructing novel molecular entities through reactions at its aldehyde functional group, such as condensations and nucleophilic additions. The pyrido[2,3-b]pyrazine core is a key structural motif in the development of novel non-nucleoside inhibitors targeting viral polymerases. Research has identified derivatives of this core as potent inhibitors of human cytomegalovirus (HCMV) polymerase, showing strong antiviral activity and potential as broad-spectrum agents against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) . Furthermore, this heterocyclic system is being explored in the design of compounds with nonlinear optical (NLO) properties for technological applications, and in the development of electrochemical DNA biosensors . The structural motif is also investigated in other therapeutic areas, such as the development of kinase inhibitors for cancer research and various other bioactive agents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c12-5-6-1-2-7-8(11-6)10-4-3-9-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVPEJDAEZBQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2N=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468277
Record name pyrido[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874279-16-0
Record name pyrido[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of Pyrido 2,3 B Pyrazine 6 Carbaldehyde

Reactivity of the Carbaldehyde Moiety at C-6

The aldehyde group attached to the pyrido[2,3-b]pyrazine (B189457) ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electron-deficient nature of the heterocyclic system.

Nucleophilic Addition Reactions and Condensations (e.g., Knoevenagel reactions)

The carbaldehyde at C-6 is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. bas.bg This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, often in the presence of a base catalyst like piperidine. bas.bg While specific studies on Pyrido[2,3-b]pyrazine-6-carbaldehyde are not extensively detailed in the reviewed literature, the reactivity of other heterocyclic aldehydes provides a strong precedent. For instance, pyridinecarbaldehydes readily undergo Knoevenagel condensation, and the reaction can even proceed without a catalyst in a water-ethanol mixture, yielding electron-deficient alkenes with high E-selectivity. bas.bg

The general mechanism for Knoevenagel condensation involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new double bond. This process can be a key step in multicomponent reactions for building more complex fused heterocyclic systems. nih.gov For example, a cascade reaction involving an o-azidobenzaldehyde and a β-ketosulfone begins with a Knoevenagel condensation to assemble a quinoline (B57606) core. nih.gov

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or primary alcohol, respectively. These transformations provide access to important synthetic intermediates.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃). The resulting product would be Pyrido[2,3-b]pyrazine-6-carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, Pyrido[2,3-b]pyrazin-6-ylmethanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) at reduced temperatures (e.g., 0-5°C). More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed.

These fundamental reactions are summarized in the table below, based on analogous transformations of similar heterocyclic aldehydes.

TransformationReagent ExampleProduct
OxidationPotassium permanganate (KMnO₄)Pyrido[2,3-b]pyrazine-6-carboxylic acid
ReductionSodium borohydride (NaBH₄)Pyrido[2,3-b]pyrazin-6-ylmethanol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine ring system exhibits a dual reactivity profile towards substitution reactions. The electron-deficient pyrazine (B50134) ring is generally susceptible to nucleophilic attack, whereas the pyridine (B92270) ring is more prone to electrophilic substitution, albeit being deactivated. stackexchange.comscribd.com

Nucleophilic Aromatic Substitution (SNAr): The pyrazine portion of the molecule is highly electron-deficient due to the two nitrogen atoms, making it resistant to electrophilic attack but activated for nucleophilic substitution. scribd.com This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. For instance, chloropyrazines readily react with nucleophiles like sodium methoxide. rsc.org In the case of pyrido[2,3-b]pyrazine derivatives, nucleophilic substitution has been demonstrated on halogenated positions. Research shows that 8-iodopyrido[2,3-b]pyrazine can undergo direct substitution to introduce alkylamino, benzylamino, and aryloxy groups at the C-8 position. nih.govmdpi.com Similarly, the substitution of halogens on the related pyrido[2,3-d]pyrimidine (B1209978) core by nitrogen and oxygen nucleophiles is a common synthetic strategy. nih.gov

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrido[2,3-b]pyrazine ring is challenging due to the deactivating effect of the nitrogen atoms in both rings. Pyridine itself is known to be deactivated towards electrophilic aromatic substitution. stackexchange.com However, substitution can occur under harsh conditions or on activated substrates. For related azaheterocycles like imidazo[1,2-a]pyrazine, electrophilic attack occurs preferentially on the five-membered ring. stackexchange.com For the pyrido[2,3-b]pyrazine core, functionalization is more commonly achieved through methods like deprotometalation followed by trapping with an electrophile, as seen in the halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196). mdpi.com

Palladium-Catalyzed Transformations and Cross-Couplings of Pyrido[2,3-b]pyrazine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrido[2,3-b]pyrazine scaffold, particularly starting from halogenated derivatives. researchgate.netmdpi.com These methods circumvent issues associated with traditional nucleophilic substitution and allow for the introduction of a wide variety of substituents. researchgate.net Key reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net

Research has demonstrated the successful application of these reactions on bromo- and iodo-substituted pyrido[2,3-b]pyrazines. For example, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine and 8-iodopyrido[2,3-b]pyrazine have been used as substrates for Suzuki couplings with arylboronic acids and Buchwald-Hartwig aminations with anilines. nih.govmdpi.comresearchgate.net

The table below summarizes representative palladium-catalyzed reactions on pyrido[2,3-b]pyrazine derivatives.

Reaction TypePyrido[2,3-b]pyrazine SubstrateCoupling PartnerCatalyst/LigandProduct TypeRef.
Suzuki8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineArylboronic acidsPd(OAc)₂ / SPhos8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazine nih.govmdpi.com
Suzuki7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazinePhenylboronic acidPd(PPh₃)₄7-Phenyl-2,3-diphenylpyrido[2,3-b]pyrazine researchgate.net
Heck7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineStyrenePd(OAc)₂ / P(o-tol)₃7-Styryl-2,3-diphenylpyrido[2,3-b]pyrazine researchgate.net
Sonogashira7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazinePhenylacetylenePdCl₂(PPh₃)₂ / CuI7-(Phenylethynyl)-2,3-diphenylpyrido[2,3-b]pyrazine researchgate.net
Buchwald-Hartwig8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAnilinesPd₂(dba)₃ / Xantphos8-Anilino-2,3-diphenylpyrido[2,3-b]pyrazine nih.govmdpi.com

Copper-Catalyzed Reactions and C-N Bond Formation

In addition to palladium, copper catalysts are effective for promoting certain transformations, particularly carbon-nitrogen (C-N) bond formation. Copper-catalyzed Ullmann-type couplings are a classic method for creating C-N bonds and have been successfully applied to the pyrido[2,3-b]pyrazine system.

Specifically, 8-iodopyrido[2,3-b]pyrazine has been shown to undergo copper-catalyzed C-N bond formation reactions with azoles. nih.govmdpi.com This provides a complementary method to the palladium-catalyzed Buchwald-Hartwig amination for introducing nitrogen-based nucleophiles onto the heterocyclic core. Copper catalysis is often advantageous due to its lower cost compared to palladium. The general procedure involves reacting the halo-substituted heterocycle with a nitrogen nucleophile in the presence of a copper(I) salt, such as copper(I) iodide (CuI), often with a ligand and a base. researchgate.net Such reactions are crucial for the synthesis of compounds with potential biological activity. nih.govmdpi.comresearchgate.net

Heterocyclic Annulation and Fused Ring System Formation from Pyrido[2,3-b]pyrazine Scaffolds

The pyrido[2,3-b]pyrazine scaffold serves as an excellent platform for the construction of more complex, fused polycyclic systems. molport.com These reactions, often involving intramolecular cyclizations or multicomponent reactions, lead to novel heterocyclic structures with diverse properties.

One significant strategy involves the intramolecular cyclization of suitably functionalized pyrido[2,3-b]pyrazine derivatives. For instance, an 8-anilino-substituted pyrido[2,3-b]pyrazine, synthesized via a palladium-catalyzed coupling, can undergo a subsequent intramolecular cyclization to form a pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a fused carboline system. nih.govmdpi.com

Multicomponent reactions (MCRs) offer another efficient route to fused systems. A three-component reaction involving an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847) can be used to construct indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in a single step. nih.govrsc.org This approach highlights the utility of the pyrido[2,3-b]pyrazine framework in building molecular complexity rapidly. orgchemres.org Furthermore, annulation reactions, such as the one-pot reaction of pentafluoropyridine (B1199360) with diamines to form tetrahydropyrido[3,4-b]pyrazine scaffolds, demonstrate the potential for creating fused systems through ring-forming strategies. nih.gov

Advanced Spectroscopic and Structural Elucidation of Pyrido 2,3 B Pyrazine 6 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the types and numbers of proton and carbon environments in a molecule. In Pyrido[2,3-b]pyrazine-6-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), typically found significantly downfield (around 10 ppm), and for the aromatic protons on the pyridopyrazine core. The coupling patterns between these aromatic protons reveal their relative positions (ortho, meta, para). Similarly, the ¹³C NMR spectrum would display a characteristic resonance for the carbonyl carbon of the aldehyde group at a low field (around 190 ppm), in addition to signals for the sp²-hybridized carbons of the heterocyclic rings. rsc.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework by establishing correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduyoutube.com A COSY spectrum of this compound would show cross-peaks between the signals of neighboring aromatic protons, allowing for the sequential assignment of the proton resonances around the rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing direct C-H connectivity information and confirming assignments made from 1D spectra.

TechniqueInformation GainedExpected Observations for this compound
¹H NMR Number and type of proton environments, J-couplingAldehyde proton (~10 ppm), distinct aromatic proton signals with characteristic splitting patterns.
¹³C NMR Number and type of carbon environmentsCarbonyl carbon (~190 ppm), aromatic carbon signals in the 120-160 ppm range. rsc.org
COSY H-H connectivity through bonds (typically 2-3 bonds)Cross-peaks connecting adjacent aromatic protons. sdsu.edu
HSQC Direct C-H (one-bond) connectivityCross-peaks linking each aromatic proton to its directly attached carbon. sdsu.eduemerypharma.com
HMBC Long-range C-H (2-3 bonds) connectivityCorrelations from the aldehyde proton to the ring carbon and carbonyl carbon; correlations between aromatic protons and nearby carbons. sdsu.eduyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a unique molecular formula. researchgate.net

For this compound, HRMS would confirm the elemental composition, C₈H₅N₃O. The subsequent analysis of the fragmentation patterns observed in the mass spectrum (often using techniques like electron impact ionization) provides valuable structural information. sapub.org The fragmentation of the pyrido[2,3-b]pyrazine (B189457) core is expected to involve characteristic losses of small molecules such as HCN and N₂. The carbaldehyde group can undergo specific fragmentation pathways, including the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, or the loss of carbon monoxide (CO) to yield an [M-29]⁺ ion. raco.cat Tandem mass spectrometry (MS/MS) can be used to isolate specific ions and study their further fragmentation, providing detailed insights into the molecule's structure and stability. researchgate.net

IonProposed Fragmentation PathwaySignificance
[M]⁺ Molecular IonConfirms the molecular weight of the compound.
[M-H]⁺ Loss of a hydrogen radical from the aldehyde groupCharacteristic of aldehydes.
[M-CO]⁺ Loss of carbon monoxide from the aldehyde groupA primary fragmentation route for aromatic aldehydes.
[M-HCN]⁺ Loss of hydrogen cyanide from the pyridine (B92270) or pyrazine (B50134) ringIndicates the fragmentation of the heterocyclic core.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Structural FeatureMethod of DeterminationTypical Findings for Pyrido[2,3-b]pyrazine Core
Molecular Geometry X-ray CrystallographyPlanar heterocyclic ring system. researchgate.net
Bond Lengths & Angles X-ray CrystallographyProvides precise values for all bonds and angles, confirming the covalent structure. nih.gov
Intermolecular Interactions X-ray Crystallographyπ–π stacking interactions between aromatic rings. nih.gov
Crystal Packing X-ray CrystallographyFormation of 3D networks stabilized by C—H···N and C—H···O hydrogen bonds. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. nih.gov

For this compound, the FT-IR and Raman spectra would exhibit several characteristic bands:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1690-1715 cm⁻¹, is characteristic of the carbonyl group in an aromatic aldehyde.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group usually shows one or two weak to medium bands in the region of 2700-2900 cm⁻¹.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Breathing Modes: These vibrations, which involve the concerted expansion and contraction of the rings, give rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹). researchgate.net

FT-IR and Raman are often complementary, as some vibrational modes may be more active in one technique than the other, allowing for a more complete vibrational analysis. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
Aldehyde C-H Stretch2700 - 2900FT-IR, Raman
Aromatic C-H Stretch> 3000FT-IR, Raman
Carbonyl C=O Stretch1690 - 1715FT-IR (strong), Raman
Aromatic C=C/C=N Stretches1400 - 1650FT-IR, Raman
C-H Bending800 - 1200FT-IR, Raman

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic spectroscopy examines the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties. mdpi.com

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic system. The pyrido[2,3-b]pyrazine core itself is an electron-accepting unit. nih.gov The addition of the electron-withdrawing carbaldehyde group can further influence the electronic properties. In many pyrido[2,3-b]pyrazine derivatives designed as donor-acceptor-donor (D-A-D) systems, an intense intramolecular charge transfer (ICT) band is observed at longer wavelengths (412–485 nm). nih.govrsc.org This ICT transition involves the movement of electron density from an electron-donating part of the molecule to the electron-accepting pyridopyrazine core.

Upon excitation with light of an appropriate wavelength, some molecules can relax by emitting light, a process known as fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. Pyrido[2,3-b]pyrazine-based materials have been shown to exhibit tunable emission from blue to red depending on the attached donor groups and solvent polarity. nih.govrsc.org Some derivatives also display aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. nih.govrsc.org The photophysical properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org

PropertyTechniqueTypical Observations for Pyrido[2,3-b]pyrazine Systems
Electronic Transitions UV-Vis Spectroscopyπ→π* transitions and potential Intramolecular Charge Transfer (ICT) bands. nih.gov
Absorption Maxima (λ_max) UV-Vis SpectroscopyDependent on solvent and substituents, often in the 350-480 nm range for derivatives. nih.gov
Emission Maxima (λ_em) Fluorescence SpectroscopyTunable emission across the visible spectrum (blue to red) for D-A-D derivatives. nih.govrsc.org
Quantum Yield Fluorescence SpectroscopyVaries significantly with molecular structure and environment.
Excited State Lifetime Time-Resolved FluorescenceProvides information on the kinetics of the excited state decay.

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and optimized geometry of molecules. nih.govrsc.org Studies on the pyrido[2,3-b]pyrazine (B189457) core and its derivatives frequently employ DFT methods, such as the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, to determine structural parameters and electronic distributions. nih.govrjb.ro These calculations provide a foundational understanding of the molecule's stability, bond lengths, and angles. rjb.ro For instance, in a theoretical study on pyrido(2,3-b)pyrazine-2,3-diol, DFT calculations were used to find the optimized molecular structure, confirming its stability as all calculated wavenumbers were real. rjb.ro Such computational analyses are crucial for predicting the structural parameters of novel synthesized compounds, including non-covalent interactions, electronic properties, and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and hardness. nih.gov

A small HOMO-LUMO gap generally signifies a molecule that is more reactive, softer, and more polarizable, which can enhance its nonlinear optical (NLO) properties. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.gov

Computational studies on various pyrido[2,3-b]pyrazine derivatives have been performed to analyze their FMOs. In one such study, the HOMO, LUMO, and energy gaps for a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives were calculated using DFT at the B3LYP/6-31G(d,p) level. nih.gov The results showed that both HOMO and LUMO orbitals were distributed across the entire molecular framework. nih.govrjb.ro Another study on donor-acceptor-donor molecules with a pyrido[2,3-b]pyrazine backbone reported HOMO energy levels ranging from -5.34 to -5.97 eV and LUMO levels from -3.61 to -3.70 eV, resulting in low band gaps between 1.67 and 2.36 eV. nih.govsemanticscholar.org

Table 1: FMO Analysis of Selected Pyrido[2,3-b]pyrazine Derivatives Data sourced from a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

Compound EHOMO (eV) ELUMO (eV) Energy Gap (Egap) (eV)
Derivative 4 -5.700 -2.146 3.554
Derivative 5 -5.845 -2.261 3.584
Derivative 6 -5.981 -2.285 3.696

| Derivative 7 | -5.485 | -2.041 | 3.444 |

Molecular Electrostatic Potential Surface (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rjb.roasrjetsjournal.orgasrjetsjournal.org The MESP plot uses a color-coded scheme to represent different electrostatic potential values. rjb.ro

In these maps, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. rjb.ro For the related compound pyrido(2,3-b)pyrazine-2,3-diol, MESP analysis revealed that the most electronegative (electron-rich) center was located on a nitrogen atom, while the most electropositive (electron-poor) regions were associated with oxygen atoms. rjb.ro This type of analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. asrjetsjournal.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, NLO)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption spectra and nonlinear optical (NLO) characteristics. nih.govrsc.org

Theoretical calculations of UV-Vis spectra can identify the electronic transitions responsible for light absorption. For a series of pyrido[2,3-b]pyrazine derivatives, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to predict their absorption wavelengths. nih.gov These studies often show a good correlation between the calculated and experimental spectra, validating the computational approach.

NLO properties are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict NLO parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. nih.govrsc.org Molecules with significant NLO response typically feature a small HOMO-LUMO gap and large hyperpolarizability values. nih.gov In a study of pyrido[2,3-b]pyrazine derivatives, compound 7, which had the lowest energy gap (3.444 eV), also exhibited the highest absorption wavelength and the most significant NLO response. nih.govrsc.org

Table 2: Calculated NLO Properties of Selected Pyrido[2,3-b]pyrazine Derivatives Data sourced from a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org

Compound Dipole Moment (μ) (Debye) Average Polarizability ⟨α⟩ (x 10-23 esu) First Hyperpolarizability (βtot) (x 10-30 esu) Second Hyperpolarizability ⟨γ⟩ (x 10-35 esu)
Derivative 4 5.37 3.86 12.3 5.14
Derivative 5 6.78 3.79 10.9 5.38
Derivative 6 4.88 3.69 8.87 4.29

| Derivative 7 | 6.22 | 3.90 | 15.6 | 6.63 |

Reaction Mechanism Elucidation using Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energy barriers. nih.gov This provides a step-by-step understanding of how reactants are converted into products.

For example, a theoretical investigation into the formation of the related pyrido[2,3-d]pyrimidines detailed the reaction mechanism through several stages: Knoevenagel condensation, Michael addition, cyclization, and subsequent release of small molecules. nih.gov Such studies can determine the rate-determining step and evaluate the feasibility of different mechanistic pathways. nih.gov

More directly related to the parent scaffold, on-the-fly nonadiabatic molecular dynamics simulations have been employed to study the photo-oxidation of methanol (B129727) in complexes with pyrido[2,3-b]pyrazine. rsc.org This advanced computational method investigated the mechanism of Excited-State Proton-Coupled Electron Transfer (PCET). The study found that the process was ultrafast and efficient when a hydrogen bond formed with a β-positioned nitrogen atom in the pyrido[2,3-b]pyrazine core, highlighting the critical role of molecular structure in directing reaction dynamics. rsc.org

Computational Studies on Reactivity Parameters and Chemical Softness

Based on the energies of the frontier molecular orbitals, a set of global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govrsc.orgasrjetsjournal.org These descriptors, derived from conceptual DFT, include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A lower value indicates higher reactivity. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/2η). A higher value indicates greater reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Calculations for pyrido[2,3-b]pyrazine derivatives have shown a clear correlation between these parameters and the HOMO-LUMO energy gap. nih.govrsc.org For instance, the derivative with the lowest energy gap (3.444 eV) also exhibited the lowest hardness (1.722 eV) and the highest softness (0.290 eV⁻¹), confirming its higher predicted reactivity. nih.govrsc.org

Table 3: Global Reactivity Parameters of Selected Pyrido[2,3-b]pyrazine Derivatives Data sourced from a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.govrsc.orgrsc.org

Compound Hardness (η) (eV) Softness (S) (eV-1) Electronegativity (χ) (eV) Electrophilicity Index (ω) (eV)
Derivative 4 1.777 0.281 3.923 4.321
Derivative 5 1.792 0.279 4.053 4.582
Derivative 6 1.848 0.270 4.133 4.622

| Derivative 7 | 1.722 | 0.290 | 3.763 | 4.110 |

Applications of Pyrido 2,3 B Pyrazine 6 Carbaldehyde in Non Biological Domains

Materials Science and Advanced Functional Materials

The pyrido[2,3-b]pyrazine (B189457) scaffold, with its inherent electron-deficient nature, serves as an excellent platform for constructing donor-acceptor (D-A) type molecules. The carbaldehyde group at the 6-position provides a reactive site for further molecular engineering, allowing for the synthesis of a wide array of derivatives with tunable properties for various applications in materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The pyrido[2,3-b]pyrazine core is a key component in the design of new fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs). repec.orgpsecommunity.org Its electron-accepting character makes it an ideal building block for creating emitters that can span the entire visible spectrum. repec.org By systematically modifying the donor groups attached to the pyrido[2,3-b]pyrazine core, researchers can fine-tune the band gap of the resulting molecules, thus controlling the emission color from blue to red. repec.orgnih.gov

In one study, a family of full-color fluorescent materials was developed based on a tailor-made pyrido[2,3-b]pyrazine core. repec.org By selecting appropriate donor units, two of the synthesized molecules exhibited thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. The resulting devices displayed bright yellow and orange emissions with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. repec.org

Furthermore, donor-acceptor-donor (D-A-D) structured molecules incorporating the pyrido[2,3-b]pyrazine acceptor have been synthesized and shown to possess tunable opto-electrochemical properties. psecommunity.orgnih.gov These materials exhibit intramolecular charge transfer (ICT) transitions, leading to a broad range of emission colors in both solution and solid states. psecommunity.org Some of these derivatives also display aggregation-induced emission (AIE) characteristics, which is highly desirable for applications in solid-state organic electronics. psecommunity.org The high thermal stability and suitable HOMO/LUMO energy levels of these materials make them promising candidates for ambipolar applications in organic electronics. psecommunity.orgnih.gov

Emitting Material CoreEmission ColorExternal Quantum Efficiency (EQE)Reference
Pyrido[2,3-b]pyrazine-based TADF moleculeYellowup to 20.0% repec.org
Pyrido[2,3-b]pyrazine-based TADF moleculeOrangeup to 15.4% repec.org
Pyrido[2,3-b]pyrazine D-A-D derivativesBlue to RedNot specified psecommunity.orgnih.gov

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

While pyrazine-based derivatives, in general, are actively researched as sensitizers in dye-sensitized solar cells (DSSCs) due to their favorable photophysical and electrochemical properties, specific studies detailing the use of Pyrido[2,3-b]pyrazine-6-carbaldehyde or its direct derivatives in DSSCs are not prominently reported in the current literature. rsc.org The research in this area has largely focused on the isomeric pyrido[3,4-b]pyrazine (B183377) core. rsc.orgacs.org For instance, a series of organic sensitizers based on pyrido[3,4-b]pyrazine demonstrated high power conversion efficiencies (PCE) of up to 7.12% in liquid electrolyte-based DSSCs. rsc.org These sensitizers have also shown excellent long-term stability. rsc.org

The general design principle for these pyrazine-based dyes follows a donor-π-acceptor (D-π-A) architecture to promote intramolecular charge transfer, a key process in DSSC operation. rsc.org Although direct application of this compound in this specific photovoltaic technology is not well-documented, its structural features suggest potential as a building block for novel sensitizers.

Nonlinear Optical (NLO) Materials

The pyrido[2,3-b]pyrazine framework is a promising scaffold for the development of materials with significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The inherent charge asymmetry in the pyrido[2,3-b]pyrazine ring system can be further enhanced through the strategic placement of electron-donating and electron-withdrawing groups, a common strategy for boosting NLO response.

A study focused on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, synthesized through a multicomponent reaction involving substituted aromatic aldehydes, investigated their NLO properties using density functional theory (DFT) calculations. nih.govrsc.orgrsc.org The calculations of the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response, revealed that these compounds have remarkable NLO characteristics. nih.govrsc.org One particular derivative, synthesized from 4-methoxybenzaldehyde, exhibited a high second hyperpolarizability value, indicating its potential for NLO technological applications. nih.govrsc.org The high NLO response is attributed to the electronic structure of the pyrido[2,3-b]pyrazine core, which facilitates charge transfer. nih.gov

Compound DerivativeFirst Hyperpolarizability (βtot) (esu)Second Hyperpolarizability (γ) (esu)Reference
Pyrido[2,3-b]pyrazine derivative 715.6 x 10⁻³⁰6.63 x 10⁻³⁵ nih.govrsc.org

Multi-stimuli Responsive Smart Organic Materials

Pyrido[2,3-b]pyrazine derivatives have been successfully employed in the creation of "smart" organic materials that can respond to multiple external stimuli, such as solvents, mechanical force (piezochromism), and temperature. This responsiveness is often linked to changes in the intramolecular charge transfer (ICT) characteristics of the molecules.

For example, a series of five novel tripodal pyridopyrazine derivatives (PPDs) were synthesized and shown to be dual-state emissive with high quantum yields in both solution and solid states. rsc.org These materials exhibited aggregation-induced emission enhancement (AIEE) properties. rsc.org Notably, all the synthesized pyridopyrazine derivatives were found to reversibly detect trifluoroacetic acid (TFA) in both solution and powdered states. rsc.org One of the probes, when incorporated into a hydrogel matrix, could detect TFA with a distinct color change from blue to yellow. rsc.org These materials also demonstrated the ability to selectively sense Hg²⁺ ions. rsc.org

Chemical Sensing Technologies

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes it an excellent platform for designing chemosensors. The introduction of specific recognition moieties allows for the selective detection of various ions and small molecules through changes in optical properties, such as color or fluorescence.

Chemosensors for Ions and Small Molecules (e.g., Hg²⁺, TFA)

As mentioned in the previous section, pyridopyrazine derivatives have shown significant promise as chemosensors for both cations and small organic molecules. rsc.org The sensing mechanism often involves the interaction of the analyte with the nitrogen atoms in the pyrazine (B50134) ring or with other functional groups attached to the core structure, leading to a modulation of the sensor's electronic properties and a corresponding change in its photophysical response.

In a detailed study, novel pyridopyrazine derivatives were synthesized and their sensing abilities were explored. rsc.org These compounds were found to be highly selective and sensitive towards mercury ions (Hg²⁺), with detection limits in the parts-per-million (ppm) range. rsc.org The same set of compounds also exhibited a reversible response to trifluoroacetic acid (TFA), demonstrating their versatility as multi-analyte sensors. rsc.org The ability to detect these analytes in different states (solution, powder, and gel) highlights the practical applicability of these materials in various sensing scenarios. rsc.org

Sensor Based onAnalyte DetectedKey ObservationReference
Tripodal Pyridopyrazine DerivativesTrifluoroacetic Acid (TFA)Reversible detection in solution and powder rsc.org
Tripodal Pyridopyrazine DerivativesMercury ions (Hg²⁺)Selective sensing with ppm detection limits rsc.org
Pyridopyrazine derivative in hydrogelTrifluoroacetic Acid (TFA)Color change from blue to yellow rsc.org

Catalysis and Ligand Design

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system make it an excellent candidate for use as a ligand in coordination chemistry and as a building block in various catalytic applications.

Derivatives of pyrido[2,3-b]pyrazine have been successfully used as ligands in the synthesis of metal complexes. These ligands can coordinate with various transition metals to form stable complexes that can act as catalysts. For instance, a series of ligands based on the pyrido[2,3-b]pyrazine core have been reacted with a rhenium source, {ReBr(CO)5}, to yield rhenium(I) complexes with the general formula fac-{ReBr(CO)3(L)}. researchgate.net

Furthermore, the crystal structure of a nickel(II) complex has been determined where two 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine ligands bind to the nickel center. researchgate.net The synthesis of related pyrazino-fused carbazoles has been achieved using palladium(II) acetate (B1210297) as a catalyst. mdpi.com A related heterocyclic system, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, has been reported as a bidentate bridging ligand for creating mono- and bi-metallic Ruthenium(II) complexes, demonstrating effective metal-metal communication. rsc.org

Metal Ligand Type Resulting Complex/Application
Rhenium(I)Pyrido[2,3-b]pyrazine-derived ligandsfac-{ReBr(CO)3(L)} complexes. researchgate.net
Nickel(II)2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazineBimetallic complex. researchgate.net
Palladium(II)Xantphos (with pyrido[2,3-b]pyrazine substrate)Catalyzed synthesis of diarylamines. mdpi.com
Ruthenium(II)2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (analogue)Mono- and bi-metallic complexes with enhanced metal-metal communication. rsc.org

In the realm of organocatalysis, which avoids the use of metals, pyrido[2,3-b]pyrazines are more often the target product than the catalyst itself. An efficient, room-temperature procedure has been developed for the synthesis of pyrido[2,3-b]pyrazines using saccharin (B28170) as an acid catalyst. researchgate.net This method involves the cyclocondensation of 2,3-diaminopyridine (B105623) with various 1,2-dicarbonyl compounds in methanol (B129727). researchgate.net The process is noted for its short reaction times, quantitative yields, and environmentally friendly profile, as the catalyst is low-cost, non-toxic, and can be recycled. researchgate.net Other catalytic systems, such as silica-supported bismuth(III) chloride, have also been employed for the synthesis of these heterocycles. researchgate.net

Corrosion Inhibition

The ability of organic molecules containing heteroatoms like nitrogen and oxygen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Pyrido[2,3-b]pyrazine derivatives have been shown to be highly effective in protecting metals, particularly mild steel, from corrosion in acidic environments. jmaterenvironsci.comresearchgate.net

The mechanism of inhibition involves the adsorption of the pyrido[2,3-b]pyrazine molecules onto the steel surface, a process that has been found to obey the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net Studies using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have confirmed that these compounds act as efficient mixed-type inhibitors. jmaterenvironsci.com The inhibition efficiency increases with the concentration of the inhibitor, reaching values as high as 93% at a concentration of 10⁻³M in 1 M HCl. jmaterenvironsci.com Quantum chemical studies using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of the inhibitors with their observed efficiency. jmaterenvironsci.com

Inhibitor Metal Medium Max Inhibition Efficiency (%) Inhibitor Concentration
Pyrido[2,3-b]pyrazine derivative (P1)Mild Steel1 M HCl9310⁻³ M jmaterenvironsci.com

Polymer Science and Supramolecular Assembly

The rigid, planar structure and tunable electronic properties of the pyrido[2,3-b]pyrazine core make it a valuable building block in polymer science and supramolecular chemistry. These characteristics are exploited in the development of advanced materials with specific optical and electronic functions. rsc.orgnih.gov

Pyrido[2,3-b]pyrazine has been used as a tailor-made fluorescent core to create a family of materials that exhibit emissions across the entire visible spectrum, from blue to red. rsc.org By incorporating different donor groups into a donor-acceptor-donor (D-A-D) molecular architecture, researchers can fine-tune the band gap and photophysical properties. rsc.orgnih.gov This has led to the development of materials for high-performance organic light-emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) molecules that achieve high external quantum efficiencies (EQEs) of up to 20.0%. rsc.org

The crystal structure of pyrido[2,3-b]pyrazine derivatives is often stabilized by non-covalent interactions, such as C-H⋯O and C-H⋯N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov These interactions are fundamental to supramolecular assembly, guiding the molecules to form well-ordered, three-dimensional networks. nih.gov

Future Outlook and Research Challenges in Pyrido 2,3 B Pyrazine 6 Carbaldehyde Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in contemporary chemistry is the development of synthetic routes that are both efficient and environmentally benign. The synthesis of pyridopyrazines, including derivatives like the 6-carbaldehyde, is an area ripe for innovation in sustainability. researchgate.net

Current methods for synthesizing the core structure often involve the cyclocondensation of diaminopyridines with carbonyl compounds. researchgate.net One documented synthesis of Pyrido[2,3-b]pyrazine-6-carbaldehyde involves the oxidation of 6-methyl-pyrido[2,3-b]pyrazine using selenium dioxide. google.com While effective, such methods often rely on stoichiometric, heavy-metal-based oxidants and may not align with the principles of green chemistry.

Future research is focused on overcoming these limitations by exploring several key areas:

Green Catalysts: The use of recoverable and reusable catalysts, such as monoclinic zirconia nanoparticles, is being investigated to improve the environmental footprint of pyridopyrazine synthesis. bohrium.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional reflux methods. bohrium.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs is a significant goal. A recent example demonstrated the synthesis of novel pyrido[2,3-b]pyrazine (B189457) derivatives by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov Such strategies improve atom economy by incorporating multiple starting materials into the final product in a single step.

The table below outlines a comparison between traditional and emerging sustainable synthetic approaches for the pyrido[2,3-b]pyrazine core.

FeatureTraditional Synthesis (e.g., Oxidation)Emerging Sustainable Pathways
Reagents Stoichiometric heavy metals (e.g., SeO₂) google.comCatalytic amounts of green catalysts bohrium.com
Methodology Conventional reflux google.comMicrowave irradiation, multicomponent reactions bohrium.comnih.gov
Efficiency Often requires multiple steps, purificationHigher yields, one-pot procedures researchgate.net
Byproducts Significant waste from reagentsMinimized waste, improved atom economy

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic routes, a major research frontier is the exploration of new chemical reactions involving the pyrido[2,3-b]pyrazine nucleus. The aldehyde functional group in this compound makes it a versatile precursor for a wide range of transformations, yet its full reactive potential remains largely untapped.

Future research will likely focus on:

Advanced Cross-Coupling Reactions: While Suzuki couplings have been used to functionalize the pyrido[2,3-b]pyrazine core, for instance, by coupling 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with 2-thienylboronic acid, there is vast potential to apply a broader range of modern cross-coupling techniques. mdpi.com This could enable the precise installation of complex functional groups, which is crucial for fine-tuning material properties.

C-H Activation: Direct C-H functionalization represents the ultimate in atom economy. Developing methods to selectively activate and functionalize the C-H bonds of the pyrido[2,3-b]pyrazine ring would provide a powerful and streamlined approach to creating diverse derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light to drive chemical transformations offers a mild and sustainable alternative to traditional methods. Exploring photoredox-catalyzed reactions of this compound could unlock novel reaction pathways and lead to the discovery of unprecedented molecular architectures.

Rational Design of Pyrido[2,3-b]pyrazine-Based Materials with Enhanced Performance

The unique electronic properties of the pyrido[2,3-b]pyrazine core make it an attractive building block for advanced functional materials. rsc.org A significant future direction is the move from serendipitous discovery to the rational design of these materials for specific applications, particularly in optoelectronics.

A prime example is the development of pyrido[2,3-b]pyrazine-based fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org Researchers have successfully created a family of materials that exhibit emissions across the entire visible spectrum, from blue to red. rsc.org This was achieved by systematically attaching different donor units to the core, which allows for precise tuning of the material's band gap. rsc.org

Key research challenges in this area include:

Achieving High Quantum Efficiency: Two such rationally designed molecules have been incorporated into OLEDs, demonstrating high external quantum efficiencies (EQEs) of up to 20.0% for yellow emission and 15.4% for orange emission. rsc.org A continuing goal is to push these efficiencies even higher and achieve stable, high-performance blue emitters, which remain a significant challenge in OLED technology.

Thermally Activated Delayed Fluorescence (TADF): The development of pyrido[2,3-b]pyrazine-based TADF materials is a particularly promising avenue. rsc.org These materials can harvest both singlet and triplet excitons, in principle allowing for 100% internal quantum efficiency and paving the way for more efficient and cost-effective displays.

Advanced Integrated Computational-Experimental Approaches for Property Prediction

The integration of computational chemistry with experimental synthesis is becoming an indispensable tool for accelerating materials discovery. For the pyrido[2,3-b]pyrazine system, this synergy allows for the prediction of molecular properties before undertaking time-consuming and resource-intensive laboratory work.

A recent study successfully used Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to investigate a series of newly synthesized pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org This computational work provided insights into:

Electronic Properties: Calculation of Frontier Molecular Orbitals (FMOs) helped to understand the electronic transitions and predict the UV-visible absorption spectra of the compounds. rsc.org

Nonlinear Optical (NLO) Properties: The study calculated key NLO parameters, including the average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyperpolarizabilities. rsc.org Compound 7 in the study was predicted and confirmed to have a remarkable NLO response, highlighting the potential of this class of materials in NLO technologies. nih.gov

The table below summarizes the calculated NLO properties for a notable pyrido[2,3-b]pyrazine derivative from the study. nih.govrsc.org

PropertyCalculated ValueUnit
Average Polarizability (⟨α⟩)3.90 × 10⁻²³esu
First Hyperpolarizability (βtot)15.6 × 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 × 10⁻³⁵esu

Future research will focus on employing more advanced computational models and machine learning algorithms to create robust structure-property relationships. This will enable the high-throughput virtual screening of thousands of potential pyrido[2,3-b]pyrazine derivatives to identify lead candidates with optimized properties for specific applications.

Unveiling New Non-Biological Applications for the Pyrido[2,3-b]pyrazine Core

While the biological activity of pyridopyrazines is well-documented, a significant research challenge is to expand their utility into new, non-biological domains. bohrium.comnih.gov The aldehyde functionality of this compound makes it an ideal starting point for derivatization aimed at novel applications in materials science and sensing.

Promising new directions include:

Chemosensors: The nitrogen atoms in the pyrazine (B50134) ring and the reactive aldehyde group can act as binding sites for ions or neutral molecules. This opens the possibility of designing pyrido[2,3-b]pyrazine-based sensors that signal the presence of a target analyte through a change in color or fluorescence.

Electrochemical Sensing: Recently, novel pyrido[2,3-b]pyrazine derivatives were utilized for the first time as electrochemical sensors for DNA. nih.govrsc.org This application leverages the unique electronic structure of the core to detect DNA at low concentrations, demonstrating a new and important utility for this heterocyclic system. nih.gov

Advanced Polymers and Organic Frameworks: Incorporating the rigid and electronically active pyrido[2,3-b]pyrazine unit into polymers or covalent organic frameworks (COFs) could lead to materials with novel electronic, thermal, or porous properties, suitable for applications in gas storage, catalysis, or organic electronics.

The continued exploration of this versatile chemical entity promises to yield not only a deeper fundamental understanding but also a new generation of advanced materials tailored for the technological challenges of the future.

Q & A

Q. What are the common synthetic routes for Pyrido[2,3-b]pyrazine-6-carbaldehyde derivatives?

Pyrido[2,3-b]pyrazine derivatives are typically synthesized via multicomponent reactions or regioselective cyclocondensation. For example, ammonium bifluoride (0.5 mol%) catalyzes the reaction between 1,2-diaminopyridine and 1,2-dicarbonyl compounds in methanol-water at room temperature, achieving high yields (82–89%) . Green methods, such as microwave-assisted one-pot synthesis in water-ethanol mixtures, have also been optimized for scalability and reduced environmental impact .

Q. How is structural characterization performed for Pyrido[2,3-b]pyrazine derivatives?

X-ray crystallography is critical for confirming molecular geometry. For instance, bond lengths and angles in methyl pyrido[2,3-b]pyrazine-3-carboxylate were validated using crystallographic data (e.g., monoclinic system, P21/c space group), with intermolecular hydrogen bonds and π–π interactions stabilizing the crystal lattice . NMR and mass spectrometry further corroborate purity and regioselectivity .

Q. What preliminary biological activities have been reported for these compounds?

In vitro antiurease screening revealed IC50 values ranging from 4.12 ± 1.18 mM (compound 5) to 11.91 ± 0.34 mM (compound 7), with thiourea as a reference. Activity correlates with substituent effects; electron-withdrawing groups like chlorine enhance inhibitory potential .

Advanced Research Questions

Q. How can computational methods optimize charge transfer properties in Pyrido[2,3-b]pyrazine-based materials?

Density functional theory (DFT) calculates HOMO-LUMO gaps to predict charge transfer efficiency. For example, compound 7’s low band gap (2.8 eV) arises from a para-methoxy group’s inductive effect, enhancing intramolecular charge transfer (HOMO localized on the pyridopyrazine core, LUMO on the benzaldehyde moiety) . Time-dependent DFT further models excited-state dynamics for optoelectronic applications .

Q. What experimental design considerations are critical for electrochemical DNA sensing?

Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) with DNA-modified electrodes detects binding via current reduction. For compound 4, a 30% decrease in peak current upon DNA interaction suggests intercalation, validated by computational docking studies . Optimization requires balancing scan rates (50–200 mV/s) and DNA concentration to avoid nonspecific binding .

Q. How can regioselectivity be achieved in functionalizing Pyrido[2,3-b]pyrazine scaffolds?

Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) enables regioselective C–H functionalization. For 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, Suzuki reactions with aryl boronic acids introduce substituents at position 7 with >90% yield . Ammonium bifluoride catalysis also directs regioselectivity in cyclocondensation, favoring 3-substituted pyrido[2,3-b]pyrazines .

Q. What structure-activity relationships (SAR) govern fungicidal activity in Pyrido[2,3-b]pyrazines?

Fluorine at position 6 and secondary amines at position 8 enhance activity against Puccinia recondita and Magnaporthe grisea. For example, [(R)-(1,2-dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine shows EC50 < 10 ppm, attributed to improved membrane permeability and target binding .

Q. How are Pyrido[2,3-b]pyrazine derivatives tailored for thermally activated delayed fluorescence (TADF) in OLEDs?

Tuning donor-acceptor (D–A) dyads (e.g., dihydrophenazasiline donor, pyridopyrazine acceptor) reduces singlet-triplet energy gaps (ΔEST < 0.3 eV). Compound 7’s ΔEST of 0.23 eV enables reverse intersystem crossing (RISC), achieving external quantum efficiency (EQE) up to 9% in CBP matrix OLEDs. Solvatochromic shifts in emission (λem = 450–650 nm) are controlled via substituent polarity .

Q. What challenges arise in scaling up green synthesis methods for these compounds?

Microwave-assisted reactions in water-PEG mixtures reduce solvent waste but require precise temperature control to prevent side reactions. Catalyst-free conditions for 3-substituted quinoxalin-2(1H)-ones achieve 85% yield but necessitate post-synthesis purification via column chromatography .

Methodological Insights

  • Data Contradiction Analysis : Discrepancies in antiurease IC50 values (e.g., compound 5 vs. 7) may stem from assay variability (e.g., urease source, buffer pH). Triplicate measurements with internal controls are recommended .
  • Experimental Optimization : For CV-based DNA sensing, electrode pretreatment (e.g., polishing with alumina) minimizes background noise .
  • Computational Validation : Molecular dynamics simulations (50 ns trajectories) assess binding stability in biological targets, complementing docking scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.